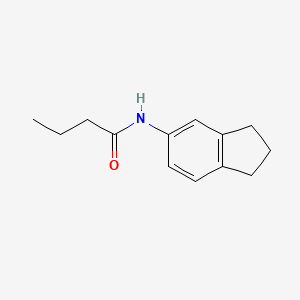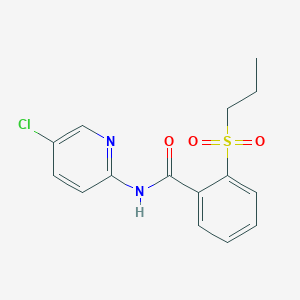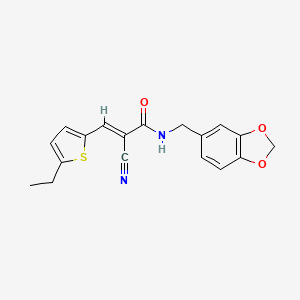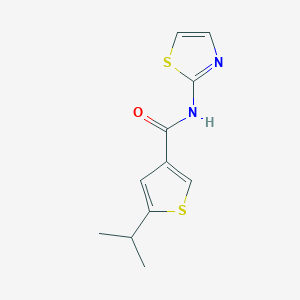
N-(2,3-dihydro-1H-inden-5-yl)butanamide
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)butanamide, also known as GW501516, is a synthetic drug that has gained interest in the scientific community due to its potential use in treating various health conditions. This compound belongs to the class of selective androgen receptor modulators (SARMs) and is known to activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)butanamide activates the PPARδ pathway, which plays a crucial role in regulating energy metabolism and fatty acid oxidation. By activating this pathway, the compound increases the expression of genes involved in energy metabolism, leading to increased endurance and physical performance. Additionally, it has been found to have anti-inflammatory and antioxidant effects, which could be due to its ability to modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)butanamide has been found to have a variety of biochemical and physiological effects. Animal studies have shown that it can increase endurance and physical performance by up to 70%. Additionally, it has been found to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. These effects make it a promising drug for treating various health conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)butanamide is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, its ability to activate the PPARδ pathway makes it a useful tool for studying energy metabolism and fatty acid oxidation. However, one of the main limitations of this compound is its potential for off-target effects, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)butanamide. One area of interest is its potential use in treating various health conditions, such as diabetes, cardiovascular disease, and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, there is a need for more studies on the long-term effects of this compound, particularly in humans.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)butanamide has been extensively studied for its potential use in treating various health conditions. It has been shown to improve endurance and physical performance in animal studies, making it a promising drug for athletes. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which could make it useful in treating conditions such as diabetes, cardiovascular disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-13(15)14-12-8-7-10-5-3-6-11(10)9-12/h7-9H,2-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIPGCXDFKLCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4790776.png)
![5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4790784.png)
![N-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4790797.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4790804.png)

![5-[(1,3-benzoxazol-2-ylthio)methyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4790812.png)
![2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B4790828.png)

![2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4790844.png)

![N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4790856.png)


![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-tert-butylphenoxy)acetamide](/img/structure/B4790871.png)